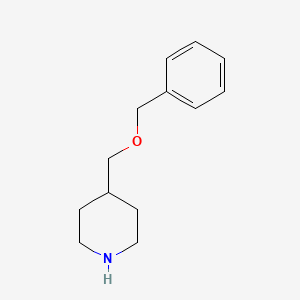

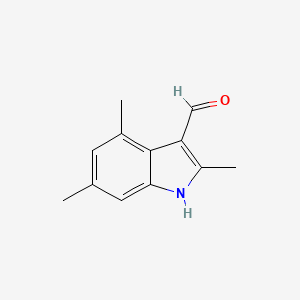

2-环戊氧基-3-甲氧基-苯甲醛

描述

The compound 2-Cyclopentyloxy-3-methoxy-benzaldehyde is a chemical entity that has been studied in various contexts due to its potential applications in organic synthesis and pharmaceuticals. While the provided papers do not directly discuss this compound, they do provide insights into the synthesis, structure, and properties of similar benzaldehyde derivatives, which can be informative for understanding the compound .

Synthesis Analysis

The synthesis of benzaldehyde derivatives often involves the use of substituted benzaldehydes as starting materials. For instance, the asymmetric addition of hydrogen cyanide to substituted benzaldehydes catalyzed by a synthetic cyclic peptide has been demonstrated, yielding optically active cyanohydrins with significant optical yields . Similarly, the synthesis of 3-aryl-2-methoxyinden-1-one phenylhydrazones from 2-(1-aryl-2-methoxyethenyl)benzaldehydes through a hydrobromic acid-mediated cyclization process has been reported . These methods highlight the reactivity of benzaldehyde derivatives and their potential for transformation into various functionalized compounds.

Molecular Structure Analysis

The molecular structure of benzaldehyde derivatives can be complex and is often characterized using various spectroscopic techniques. For example, a compound with a methoxy and a triazatriphosphine group attached to a benzaldehyde core was characterized by elemental analysis, mass spectrometry, and several NMR techniques, with its structure confirmed by X-ray analysis . This indicates that similar methods could be employed to elucidate the structure of 2-Cyclopentyloxy-3-methoxy-benzaldehyde.

Chemical Reactions Analysis

Benzaldehyde derivatives can undergo a range of chemical reactions. The intramolecular cyclization of 2-hydroxycinnamaldehydes, for instance, is influenced by the substituents on the benzene ring and the side chain, leading to the formation of hemiacetals or acetals . This suggests that the reactivity of 2-Cyclopentyloxy-3-methoxy-benzaldehyde could also be modulated by its substituents, potentially allowing for the synthesis of novel cyclic compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzaldehyde derivatives are crucial for their practical applications. The nonlinear optical properties of a benzaldehyde-imine derivative were studied, revealing good nonlinear optical properties based on ab initio calculations . Additionally, the synthesis of a compound containing multiple methoxy groups on a benzylidene cyclohexanone core was characterized by UV-vis and fluorescent spectral studies, indicating the importance of conjugated double bonds and non-classic hydrogen bonds in the stability of such compounds . These studies suggest that 2-Cyclopentyloxy-3-methoxy-benzaldehyde may also exhibit interesting optical properties and stability characteristics due to its molecular structure.

科学研究应用

酶催化和不对称合成

苯甲醛裂解酶已被证明可以催化苯偶姻衍生物的形成和裂解,展示了其在化合物不对称合成中的潜力。例如,该酶催化合成了二甲氧基苯偶姻和氯苯偶姻衍生物,表明其在以高收率和高纯度生产对映选择性化合物中的适用性,突出了该酶在制备有机合成中的效用 (Kühl 等人,2007)。

晶体学和分子相互作用

对 2-甲氧基-苯甲醛的研究揭示了其晶体结构中存在分子内和分子间的 C–H···O 接触,表明这些相互作用在二聚化过程中很重要,并可能影响该化合物的物理性质。对甲氧基-苯甲醛结构方面的见解可以为设计具有所需特性的新材料和化合物提供信息 (Ribeiro-Claro 等人,2002)。

光谱表征

衍生物的光谱表征,例如 3-甲氧基-2-[(2,4,4,6,6-五氯-1,3,5,2λ5,4λ5,6λ5-三氮杂三膦-2-基)氧基]苯甲醛,已使用包括核磁共振和 X 射线分析在内的各种技术进行。这些研究提供了对分子结构的详细见解,并可以指导合成具有特定功能特性的新化合物 (Özay 等人,2013)。

化学合成和改性

对甲氧基-苯甲醛的研究包括对它们在化学合成中的反应性和转化的研究。例如,已经研究了甲氧基取代的氧杂环丙烷自由基阳离子的环化,展示了通过断键和成键过程从甲氧基-苯甲醛前体合成多种化合物的潜力 (Miranda & Izquierdo,2003)。

作用机制

属性

IUPAC Name |

2-cyclopentyloxy-3-methoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O3/c1-15-12-8-4-5-10(9-14)13(12)16-11-6-2-3-7-11/h4-5,8-9,11H,2-3,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVYXIZHHZDPYQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC2CCCC2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Cyclopentyloxy-3-methoxy-benzaldehyde | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

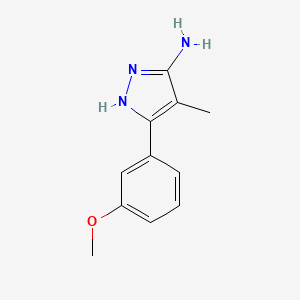

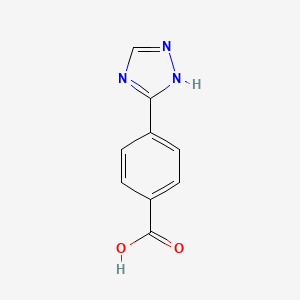

![(5-Chloro-1H-benzo[d]imidazol-2-yl)methanamine](/img/structure/B1308967.png)